HDAC6 Inhibitory Profile vs. Antibacterial Mechanism of Action: A Regioisomer Comparison
The primary differentiator for the target compound (5-(p-Tolyl)isoxazol-4-yl)methanol is its reported mechanism of action as a histone deacetylase 6 (HDAC6) inhibitor, a property that is absent in its positional isomer (3-p-Tolyl-isoxazol-5-yl)-methanol (3PTM). Vendor data for the target indicates activity against HDAC6, a key epigenetic target, with no such activity reported for 3PTM . In contrast, 3PTM exhibits a distinct antibacterial profile, specifically against Staphylococcus aureus, and shows activity against human glioblastoma cells via binding to the translocator protein . This demonstrates a complete biological divergence driven solely by the position of the hydroxymethyl group, eliminating the possibility of in-class substitution.
| Evidence Dimension | Primary Reported Biological Target & Activity |
|---|---|
| Target Compound Data | HDAC6 inhibition (exact IC50 not provided in public vendor data); mechanism involves altered gene expression via histone acetylation. |
| Comparator Or Baseline | Activity against Staphylococcus aureus and U87 human glioblastoma cells; mechanism involves mitochondrial malonate transport inhibition via translocator protein binding. |
| Quantified Difference | Qualitatively divergent therapeutic indication (epigenetic modulation vs. antimicrobial/anticancer via mitochondrial disruption). |
| Conditions | Data as reported in vendor product descriptions; specific assay conditions for target compound's HDAC6 activity were not disclosed in the source. |
Why This Matters
Procuring the wrong isomer would redirect a research program from an HDAC6-targeted epigenetic study to an antimicrobial one, resulting in completely invalid experimental results.
